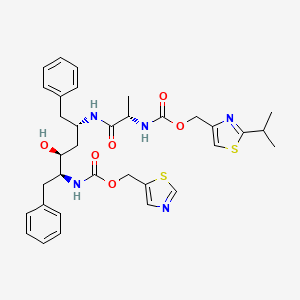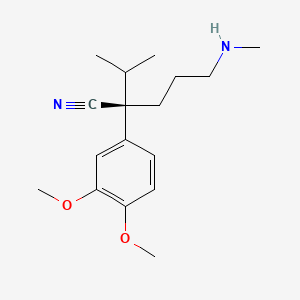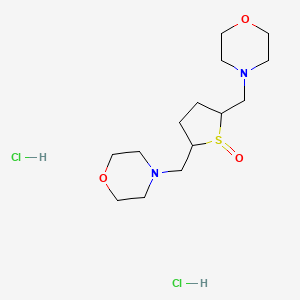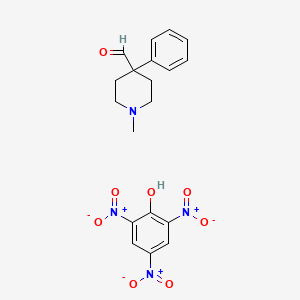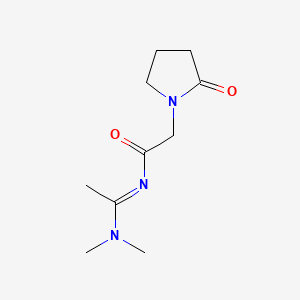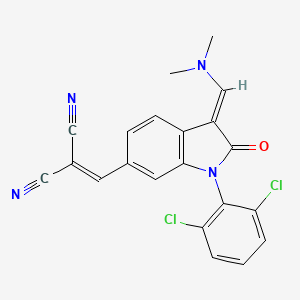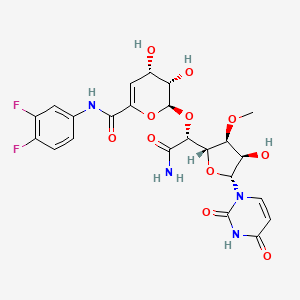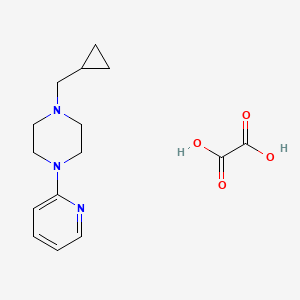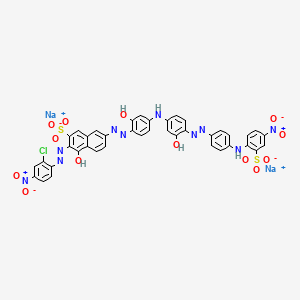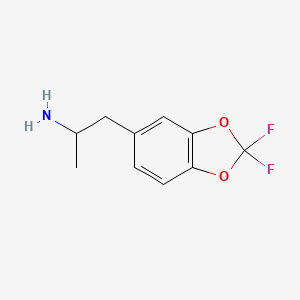
DiFMDA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethylenedioxyamphetamine (DiFMDA) is a substituted derivative of 3,4-methylenedioxyamphetamine (MDA). It was developed by Daniel Trachsel and colleagues, along with other fluorinated derivatives of MDMA, MDEA, BDB, and MBDB. The primary goal was to create a non-neurotoxic alternative to entactogenic drugs like MDMA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DiFMDA involves the introduction of a difluoromethylenedioxy group into the amphetamine structure. The process typically starts with the precursor 3,4-methylenedioxyamphetamine (MDA). The difluoromethylenedioxy group is introduced through a series of chemical reactions involving fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
DiFMDA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
DiFMDA has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on the stability and reactivity of amphetamines.
Biology: Investigated for its potential interactions with biological systems, particularly its binding affinity to serotonin transporters.
Medicine: Explored as a potential non-neurotoxic alternative to MDMA for therapeutic use.
Mecanismo De Acción
The mechanism of action of DiFMDA involves its interaction with serotonin transporters in the brain. It is believed to have a binding affinity between that of MDA and MDMA. The difluoromethylenedioxy group is thought to provide increased metabolic stability, reducing the formation of neurotoxic metabolites .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
- 3,4-Methylenedioxyethylamphetamine (MDEA)
- Benzodioxolylbutanamine (BDB)
- Methylbenzodioxolylbutanamine (MBDB)
Uniqueness
DiFMDA is unique due to the presence of the difluoromethylenedioxy group, which is intended to increase metabolic stability and reduce neurotoxicity compared to its non-fluorinated counterparts .
Propiedades
Número CAS |
910393-51-0 |
|---|---|
Fórmula molecular |
C10H11F2NO2 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15-10(11,12)14-8/h2-3,5-6H,4,13H2,1H3 |
Clave InChI |
BHDXKBALNFHXDV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OC(O2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


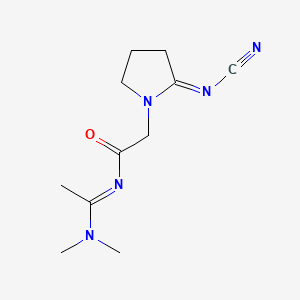

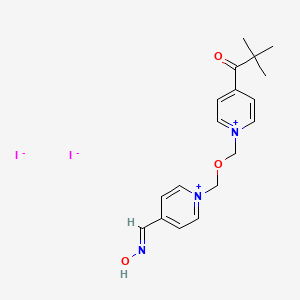

![1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B15191385.png)
